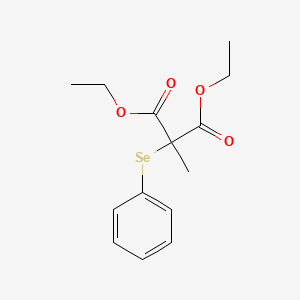
Hexanoic acid, 6-(methylsulfinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 6-(methylsulfinyl)-, also known as 6-(methylsulfinyl)hexanoic acid, is a compound that belongs to the class of organic compounds known as fatty acids. It is a derivative of hexanoic acid, which is a saturated fatty acid with a six-carbon chain. The addition of a methylsulfinyl group to the hexanoic acid structure imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-(methylsulfinyl)-, can be achieved through various synthetic routes. One common method involves the oxidation of 6-(methylthio)hexanoic acid using oxidizing agents such as hydrogen peroxide or sodium periodate. The reaction typically takes place under mild conditions, with the oxidizing agent being added slowly to the reaction mixture to control the rate of oxidation.
Industrial Production Methods
Industrial production of hexanoic acid, 6-(methylsulfinyl)-, often involves the use of biocatalysts. For example, certain strains of bacteria, such as Megasphaera sp. MH, can metabolize fructose and produce hexanoic acid derivatives, including hexanoic acid, 6-(methylsulfinyl)-, in the presence of electron acceptors like acetate . This biotechnological approach offers a sustainable and environmentally friendly method for producing this compound.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-(methylsulfinyl)-, undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using strong oxidizing agents.
Reduction: The compound can be reduced to 6-(methylthio)hexanoic acid using reducing agents such as lithium aluminum hydride.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions to form esters or amides, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols or amines in the presence of catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: 6-(methylsulfonyl)hexanoic acid.
Reduction: 6-(methylthio)hexanoic acid.
Substitution: Hexanoic acid esters or amides.
Scientific Research Applications
Hexanoic acid, 6-(methylsulfinyl)-, has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential chemopreventive and antitumor activities.
Industry: Utilized in the production of flavors, fragrances, and pharmaceuticals.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-(methylsulfinyl)-, involves its interaction with various molecular targets and pathways. For example, it has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and lipoxygenase . Additionally, it can induce the expression of detoxifying enzymes and enhance the antioxidant defense system, thereby exerting its chemopreventive effects .
Comparison with Similar Compounds
Hexanoic acid, 6-(methylsulfinyl)-, can be compared with other similar compounds, such as:
Hexanoic acid: Lacks the methylsulfinyl group and has different chemical and biological properties.
6-(methylthio)hexanoic acid: Contains a methylthio group instead of a methylsulfinyl group, resulting in different reactivity and biological activity.
Azelaic acid: A dicarboxylic acid with similar antimicrobial properties but different structural features.
The uniqueness of hexanoic acid, 6-(methylsulfinyl)-, lies in its methylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
183858-49-3 |
|---|---|
Molecular Formula |
C7H14O3S |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
6-methylsulfinylhexanoic acid |
InChI |
InChI=1S/C7H14O3S/c1-11(10)6-4-2-3-5-7(8)9/h2-6H2,1H3,(H,8,9) |
InChI Key |
LMCSMHJWQWMKAE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)CCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


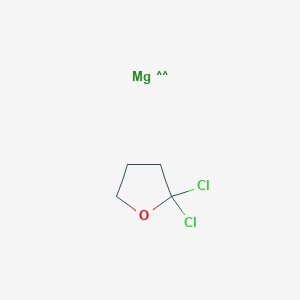
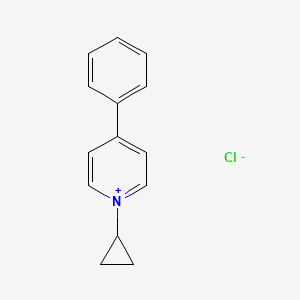
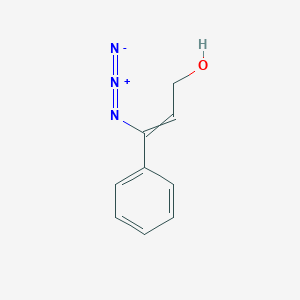
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)
![[1,1'-Biazulene]-3,7-dione](/img/structure/B12563237.png)


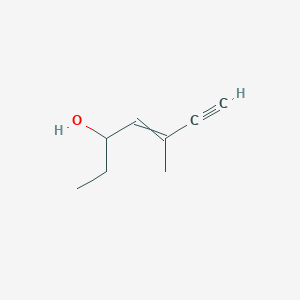
![Bicyclo[2.2.1]heptan-2-ol, 1,3,3-trimethyl-2-phenyl-, (1R,2R,4S)-](/img/structure/B12563259.png)

![[1,1'-Biphenanthrene]-2,2'-diol](/img/structure/B12563274.png)
